molecular formula C7H16O4SSi B090975 S-(2-trimethoxysilylethyl) ethanethioate CAS No. 16720-19-7

S-(2-trimethoxysilylethyl) ethanethioate

Cat. No.: B090975
CAS No.: 16720-19-7
M. Wt: 224.35 g/mol
InChI Key: VTDGQIKUNVKXLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-(2-trimethoxysilylethyl) ethanethioate is an organosulfur compound with the molecular formula C5H14O3SSi. It is a derivative of ethanethiol, where the ethyl group is substituted with a trimethoxysilyl group and a thioacetate group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanethiol, 2-(trimethoxysilyl)-, thioacetate typically involves the reaction of ethanethiol with trimethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Ethanethiol+TrimethoxysilaneEthanethiol, 2-(trimethoxysilyl)-, thioacetate\text{Ethanethiol} + \text{Trimethoxysilane} \rightarrow \text{S-(2-trimethoxysilylethyl) ethanethioate} Ethanethiol+Trimethoxysilane→Ethanethiol, 2-(trimethoxysilyl)-, thioacetate

Industrial Production Methods

In industrial settings, the production of ethanethiol, 2-(trimethoxysilyl)-, thioacetate involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced catalytic systems to achieve high yields and purity of the final product. The reaction is typically carried out in a solvent such as water or an organic solvent, with careful control of temperature and pH to ensure optimal reaction conditions .

Chemical Reactions Analysis

Types of Reactions

S-(2-trimethoxysilylethyl) ethanethioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

    Reduction: Reduction reactions can convert the thioacetate group to a thiol group.

    Substitution: The trimethoxysilyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the trimethoxysilyl group under mild conditions.

Major Products Formed

    Oxidation: Disulfides or sulfoxides.

    Reduction: Thiol derivatives.

    Substitution: Substituted silyl ethers or amines.

Scientific Research Applications

S-(2-trimethoxysilylethyl) ethanethioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethanethiol, 2-(trimethoxysilyl)-, thioacetate involves its interaction with various molecular targets. The thioacetate group can undergo nucleophilic attack, leading to the formation of thiol derivatives. The trimethoxysilyl group can participate in silane chemistry, forming strong bonds with surfaces and other molecules. These interactions are crucial for its applications in surface modification and material science .

Comparison with Similar Compounds

Similar Compounds

    Ethanethiol: A simpler analog without the trimethoxysilyl and thioacetate groups.

    2-(Trimethylsilyl)ethanethiol: Similar structure but with a trimethylsilyl group instead of trimethoxysilyl.

    Mercaptoethyltrimethoxysilane: Similar compound with a mercaptoethyl group.

Uniqueness

S-(2-trimethoxysilylethyl) ethanethioate is unique due to the presence of both the trimethoxysilyl and thioacetate groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Properties

CAS No.

16720-19-7

Molecular Formula

C7H16O4SSi

Molecular Weight

224.35 g/mol

IUPAC Name

S-(2-trimethoxysilylethyl) ethanethioate

InChI

InChI=1S/C7H16O4SSi/c1-7(8)12-5-6-13(9-2,10-3)11-4/h5-6H2,1-4H3

InChI Key

VTDGQIKUNVKXLV-UHFFFAOYSA-N

SMILES

CC(=O)SCC[Si](OC)(OC)OC

Canonical SMILES

CC(=O)SCC[Si](OC)(OC)OC

16720-19-7

Synonyms

Thioacetic acid S-[2-(trimethoxysilyl)ethyl] ester

Origin of Product

United States

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